molecular formula C18H19N3O3 B2954509 2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-25-9

2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2954509
M. Wt: 325.368
InChI Key: XLHQBNTXOQAFFA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds similar to 2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized for antimicrobial activities. For example, derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against various microorganisms (Bektaş et al., 2007).

Multi-Component Reactions and Antibacterial Activities

1,5-Disubstituted 1,2,3-triazoles, including compounds structurally related to the query chemical, have been synthesized through multi-component reactions. These compounds demonstrated antibacterial and antifungal activities against several Gram-positive and Gram-negative bacteria, and Candida albicans fungus (Vo, 2020).

Electronic, Nonlinear Optical and Spectroscopic Analysis

The electronic properties of derivatives of 1,2,4-triazol-5-ones were explored using DFT calculations. These studies included parameters like ionization potential, electron affinity, and energy gap, which are crucial for understanding the electronic behavior of such compounds (Beytur & Avinca, 2021).

Lipase and α-Glucosidase Inhibition

Derivatives of 1,2,4-triazole have been investigated for their potential in inhibiting lipase and α-glucosidase. Such studies are significant for understanding the therapeutic potential of these compounds in metabolic disorders (Bekircan et al., 2015).

Tetrel Bonding Interactions and Crystal Engineering

Studies have been conducted on triazole derivatives, focusing on tetrel bonding interactions in crystal engineering. These interactions are key to understanding the assembly of these compounds in solid-state structures (Ahmed et al., 2020).

Anticancer Evaluation

Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity. This research provides insight into the potential therapeutic uses of these compounds in cancer treatment (Bekircan et al., 2008).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.


Future Directions

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Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, not all of this information may be available. It’s always a good idea to consult primary literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-19-20(12-14-4-8-16(23-2)9-5-14)18(22)21(13)15-6-10-17(24-3)11-7-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHQBNTXOQAFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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